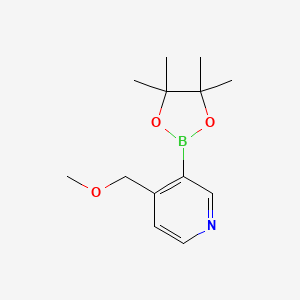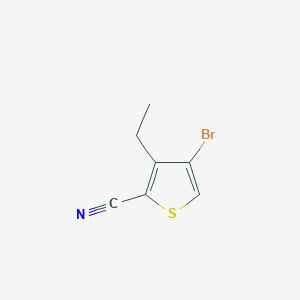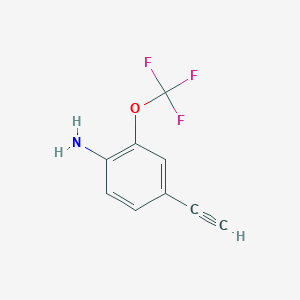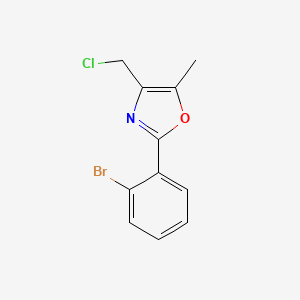![molecular formula C20H16ClNO4 B13907976 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride, also known as chelerythrine chloride, is a naturally occurring benzophenanthridine alkaloid. It is derived from the plant Chelidonium majus and other members of the Papaveraceae family. This compound is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride typically involves the oxidation of protopine or related alkaloids. One common method includes the use of hydrogen peroxide or chlorine to oxidize protopine, followed by crystallization and purification steps to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from plant sources or through synthetic routes involving the oxidation of precursor alkaloids. The process involves several steps, including extraction, purification, and crystallization to ensure the compound’s purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chlorine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzophenanthridine derivatives.
Applications De Recherche Scientifique
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and fluorescent markers
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinase C, a key enzyme involved in various cellular processes. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it affects other molecular targets and pathways, including the suppression of c-Src/FAK signaling and the Janus kinase 2/STAT3 pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sanguinarine
- Berberine
- Nitidine chloride
- Sanguinarine chloride
Uniqueness
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride is unique due to its dual methoxy groups and its ability to inhibit protein kinase C specifically. This specificity makes it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C20H16ClNO4 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride |
InChI |
InChI=1S/C20H15NO4.ClH/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2;/h3-9H,10H2,1-2H3;1H |
Clé InChI |
WZAZXWZNNMQJTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)

![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)



![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
